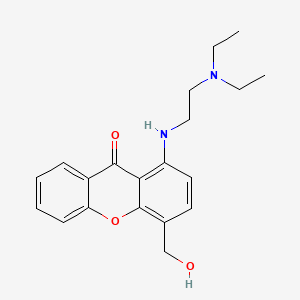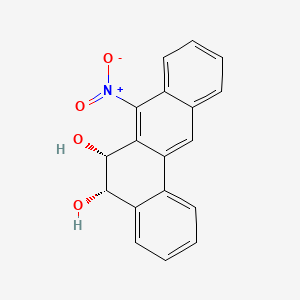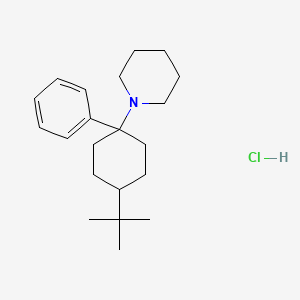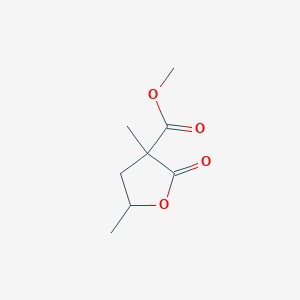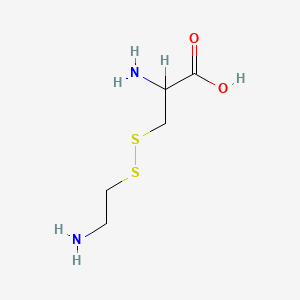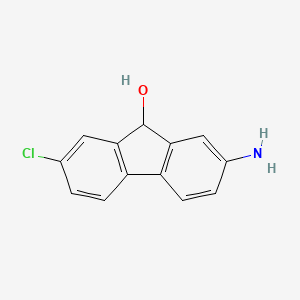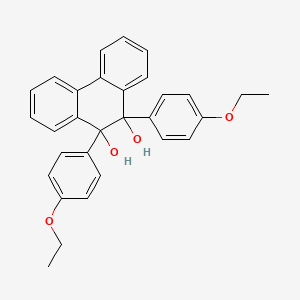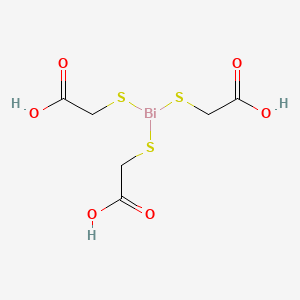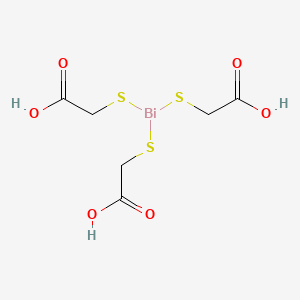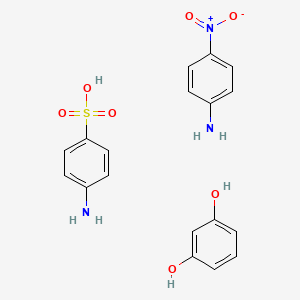
Dichloro(2,3-diaminopropanoato-N,N')dihydroxyplatinate(1-) hydrogen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen is a coordination complex of platinum. This compound is notable for its potential applications in various fields, including medicinal chemistry and catalysis. The presence of both chloride and hydroxyl ligands, along with the 2,3-diaminopropanoato ligand, gives it unique chemical properties that can be exploited in different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with 2,3-diaminopropanoic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the ligands to the platinum center. The general reaction can be represented as follows:
K2[PtCl4]+NH2CH(NH2)CH2COOH+H2O→[PtCl2(NH2CH(NH2)CH2COO)(OH)2]+2KCl
The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants is crucial. The final product is typically obtained in high purity through multiple stages of purification, including crystallization and chromatography.
化学反应分析
Types of Reactions
Substitution Reactions: The chloride and hydroxyl ligands in the complex can be substituted by other ligands such as amines, phosphines, or thiols under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Hydrolysis: The complex can hydrolyze in aqueous solutions, leading to the formation of different platinum species.
Common Reagents and Conditions
Substitution: Ligand exchange reactions often use reagents like ammonia, ethylenediamine, or phosphine ligands in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid can be used to oxidize the platinum center.
Reduction: Reducing agents like sodium borohydride or hydrazine can reduce the platinum center.
Major Products
Substitution: Formation of new platinum complexes with different ligands.
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes or metallic platinum.
科学研究应用
Chemistry
In chemistry, Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its ability to coordinate with different ligands makes it a versatile catalyst.
Biology and Medicine
In medicinal chemistry, this compound is studied for its potential as an anticancer agent. Platinum-based drugs, such as cisplatin, are well-known for their efficacy in treating various cancers. The unique ligand environment in Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen may offer different pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic applications.
Industry
In industrial applications, this compound can be used in the development of sensors and as a precursor for the synthesis of other platinum-based materials. Its catalytic properties are also exploited in various chemical manufacturing processes.
作用机制
The mechanism of action of Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen in biological systems involves the coordination of the platinum center with biomolecules such as DNA. This interaction can lead to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death. The specific pathways and molecular targets involved in its action are still under investigation, but it is believed to involve similar mechanisms to other platinum-based drugs.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known anticancer drug with a similar platinum center but different ligands.
Carboplatin: Another platinum-based anticancer drug with a different ligand environment.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen is unique due to its specific ligand environment, which may offer different reactivity and biological activity compared to other platinum-based compounds. The presence of both chloride and hydroxyl ligands, along with the 2,3-diaminopropanoato ligand, provides a distinct chemical profile that can be exploited in various applications.
属性
CAS 编号 |
88475-05-2 |
|---|---|
分子式 |
C3H10Cl2N2O4Pt |
分子量 |
404.11 g/mol |
IUPAC 名称 |
2,3-diaminopropanoate;hydron;platinum(4+);dichloride;dihydroxide |
InChI |
InChI=1S/C3H8N2O2.2ClH.2H2O.Pt/c4-1-2(5)3(6)7;;;;;/h2H,1,4-5H2,(H,6,7);2*1H;2*1H2;/q;;;;;+4/p-4 |
InChI 键 |
RALHYIKZPXYENU-UHFFFAOYSA-J |
规范 SMILES |
[H+].C(C(C(=O)[O-])N)N.[OH-].[OH-].[Cl-].[Cl-].[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


